![molecular formula C14H16N2O B8347262 N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B8347262.png)
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and two amine groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with benzene-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents. These reactions can be carried out under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:
N-(2-Methoxy-benzyl)-phenethylamine: This compound has a similar structure but with a phenethylamine backbone instead of a benzene-1,2-diamine backbone.
N-(2-Methoxy-benzyl)-benzene-1,3-diamine: This compound differs in the position of the amine groups on the benzene ring.
N-(2-Methoxy-benzyl)-benzene-1,4-diamine: Similar to the previous compound, but with the amine groups in the para position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-N-[(2-methoxyphenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10,15H2,1H3 |
Clé InChI |
RXDLHXPFPJZQLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC2=CC=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
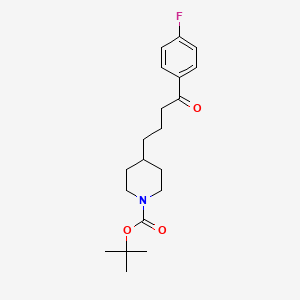
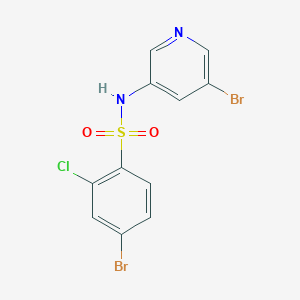
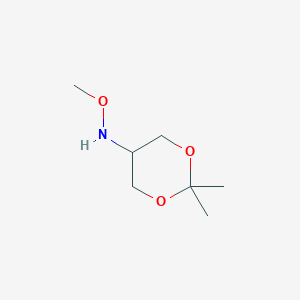
![ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate](/img/structure/B8347211.png)
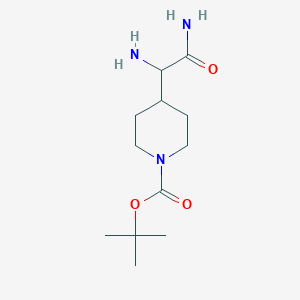
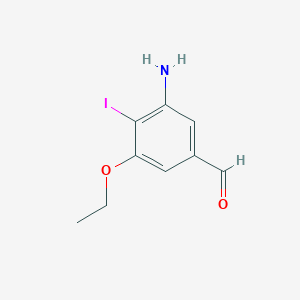
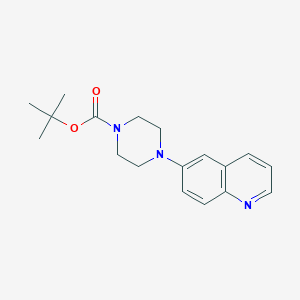
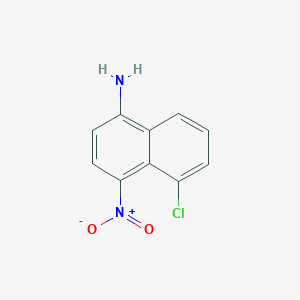

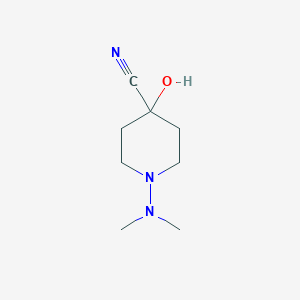
![4-[[4-[2,6-Dichloro-4-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8347266.png)
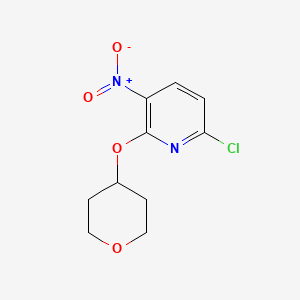
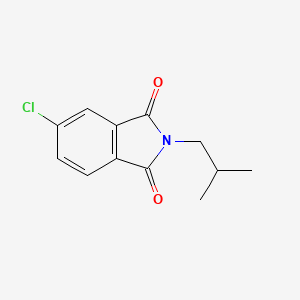
![1-(2,2,4-Trimethyl-[1,3]dioxolan-4-yl)ethanone](/img/structure/B8347280.png)
